7-羟基华法林
描述
7-Hydroxywarfarin is a hydroxylated metabolite of warfarin, a widely used anticoagulant. Warfarin is known for its ability to inhibit vitamin K epoxide reductase, thereby preventing the synthesis of vitamin K-dependent clotting factors. 7-Hydroxywarfarin is formed through the metabolic hydroxylation of warfarin, primarily by the enzyme cytochrome P450 2C9 (CYP2C9). This metabolite plays a significant role in the pharmacokinetics and pharmacodynamics of warfarin therapy .
科学研究应用
7-Hydroxywarfarin has several scientific research applications:
Chemistry: It serves as a model compound for studying the metabolism of warfarin and other coumarin derivatives.
Biology: It is used to investigate the role of cytochrome P450 enzymes in drug metabolism.
Medicine: Research on 7-Hydroxywarfarin helps in understanding the variability in patient response to warfarin therapy and the development of personalized medicine approaches.
Industry: It is used in the development of analytical methods for the quantification of warfarin and its metabolites in biological samples
作用机制
Target of Action
7-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant . The primary target of 7-Hydroxywarfarin, like warfarin, is Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of several clotting factors .
Mode of Action
7-Hydroxywarfarin, as a metabolite of warfarin, acts as a Vitamin K antagonist . It inhibits the action of VKOR, preventing the reduction of vitamin K epoxide to its active form, vitamin KH2 . Vitamin KH2 is a necessary cofactor for the γ-carboxylation of coagulation factors VII, IX, X, and thrombin . By inhibiting VKOR, 7-Hydroxywarfarin disrupts the vitamin K cycle, reducing the activation of these clotting factors and thereby exerting an anticoagulant effect .
Biochemical Pathways
The formation of 7-Hydroxywarfarin is a part of the metabolic pathways of warfarin . Cytochromes P450, particularly CYP2C9, play a major role in oxidizing S-warfarin to 7-Hydroxywarfarin . This metabolic process is both stereo- and regio-selective . The location of the hydroxyl group significantly impacts the reduction selectivity among the hydroxywarfarins .
Pharmacokinetics
The pharmacokinetics of 7-Hydroxywarfarin are closely tied to its parent compound, warfarin . S-warfarin is primarily metabolized by CYP2C9 to form S-7-Hydroxywarfarin, the major metabolite observed in human plasma . Minor pathways involve other cytochrome P450 enzymes to form other hydroxywarfarin metabolites . The rate of biotransformation of warfarin to 7-Hydroxywarfarin is influenced by genetic variation within a chromosomal region encoding cytochrome P450 2C (Cyp2c) enzymes .
Result of Action
The result of 7-Hydroxywarfarin’s action is a reduction in the activation of several clotting factors, leading to an anticoagulant effect . This can prevent the formation of blood clots, making 7-Hydroxywarfarin (and warfarin) valuable in the treatment of conditions like venous thromboembolism and pulmonary embolism .
Action Environment
The action of 7-Hydroxywarfarin can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism. For example, tolbutamide, a Cyp2c isoform-specific substrate, can inhibit the rate-limiting step in the biotransformation of warfarin to 7-Hydroxywarfarin . Additionally, genetic factors can influence the action of 7-Hydroxywarfarin. Variations in the genes encoding for CYP2C9 can affect the rate at which S-warfarin is metabolized to 7-Hydroxywarfarin .
生化分析
Biochemical Properties
7-Hydroxywarfarin interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic activity of the cytochrome P450 enzyme CYP2C9 . The formation of 7-Hydroxywarfarin from S-warfarin by CYP2C9 is a key step in the metabolic pathway of warfarin .
Molecular Mechanism
The molecular mechanism of 7-Hydroxywarfarin involves its interaction with various biomolecules. It is a product of the metabolic activity of the enzyme CYP2C9
Metabolic Pathways
7-Hydroxywarfarin is involved in the metabolic pathways of warfarin. It is primarily formed by the action of the enzyme CYP2C9 on S-warfarin . This indicates that 7-Hydroxywarfarin is part of the broader metabolic pathway of warfarin in the body.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxywarfarin involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9. The reaction conditions typically involve the use of a suitable substrate (warfarin), enzyme source (liver microsomes or recombinant enzymes), and cofactors such as NADPH. The reaction is carried out under controlled temperature and pH conditions to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of 7-Hydroxywarfarin may involve biotransformation processes using microbial or mammalian cell cultures expressing CYP2C9. These biocatalytic processes offer a sustainable and efficient approach to producing hydroxylated metabolites. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques ensures the purity and identification of the product .
化学反应分析
Types of Reactions: 7-Hydroxywarfarin undergoes various chemical reactions, including:
Oxidation: Further oxidation of 7-Hydroxywarfarin can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert 7-Hydroxywarfarin to its corresponding alcohols.
Substitution: Substitution reactions may involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol metabolites.
Substitution: Various substituted warfarin derivatives.
相似化合物的比较
- 6-Hydroxywarfarin
- 8-Hydroxywarfarin
- 10-Hydroxywarfarin
Comparison: 7-Hydroxywarfarin is unique due to its specific hydroxylation at the 7-position on the coumarin ring. This positional specificity influences its metabolic stability and pharmacological activity. Compared to other hydroxylated metabolites, 7-Hydroxywarfarin exhibits distinct inhibitory potency on vitamin K epoxide reductase and different pharmacokinetic properties .
生物活性
7-Hydroxywarfarin is a significant metabolite of warfarin, an anticoagulant widely used in clinical settings to prevent thromboembolic events. Understanding the biological activity of 7-hydroxywarfarin is crucial for optimizing anticoagulant therapy and minimizing adverse effects. This article delves into its metabolic pathways, pharmacological implications, and relevant case studies, supported by data tables and research findings.
Metabolism and Pharmacokinetics
Warfarin is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2C9, which converts it into several metabolites, including 7-hydroxywarfarin. This metabolite is considered inactive compared to its parent compound and plays a role in the termination of warfarin's anticoagulant effect .
Table 1: Metabolic Pathways of Warfarin
Metabolite | Enzyme | Activity Level |
---|---|---|
Warfarin | - | Active |
7-Hydroxywarfarin | CYP2C9 | Inactive |
6-Hydroxywarfarin | CYP2C9 | Inactive |
10-Hydroxywarfarin | CYP1A2 | Inactive |
Pharmacological Implications
The biological activity of 7-hydroxywarfarin is significant in the context of warfarin therapy. Variations in the enzyme activity due to genetic polymorphisms can lead to altered levels of this metabolite, affecting patient responses to warfarin. For example, individuals with reduced CYP2C9 activity may have decreased conversion of warfarin to 7-hydroxywarfarin, leading to increased anticoagulant effects and a higher risk of bleeding .
Case Studies
Several studies have explored the relationship between 7-hydroxywarfarin levels and clinical outcomes in patients receiving warfarin therapy.
- Study on INR Correlation : A study involving 133 patients demonstrated that monitoring levels of 3'-hydroxywarfarin (another metabolite) provided better correlation with International Normalized Ratio (INR) than warfarin alone. This suggests that other metabolites, including 7-hydroxywarfarin, may also be important for effective monitoring .
- Impact of Drug Interactions : Research has shown that certain drugs can inhibit the formation of 7-hydroxywarfarin, leading to increased warfarin activity. For instance, co-administration of rifampicin was noted to significantly alter the pharmacokinetics of warfarin and its metabolites .
Research Findings
Recent studies have employed advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to analyze the kinetics and metabolic pathways involving 7-hydroxywarfarin. These findings highlight the importance of individual metabolic profiles in predicting therapeutic outcomes.
Table 2: Key Findings from Recent Research
属性
IUPAC Name |
4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYEJMLNMTTJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939074 | |
Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-03-6 | |
Record name | 7-Hydroxywarfarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17834-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxywarfarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxywarfarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXYWARFARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92SFW09LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is 7-hydroxywarfarin formed in the body?
A1: 7-Hydroxywarfarin is primarily formed through the metabolic action of the cytochrome P450 enzyme CYP2C9 on S-warfarin, the more potent enantiomer of the racemic drug warfarin. [, , , ]
Q2: Are there genetic variations that affect the metabolism of warfarin to 7-hydroxywarfarin?
A2: Yes, mutations in the CYP2C9 gene can lead to variations in enzyme activity, impacting the rate of 7-hydroxywarfarin formation. Notably, CYP2C92 and CYP2C93 variants exhibit decreased enzymatic activity, potentially leading to higher S-warfarin levels and increased bleeding risk. [, , , , , , , , , ]
Q3: Does 7-hydroxywarfarin undergo further metabolism?
A3: Yes, 7-hydroxywarfarin can be further metabolized by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, into glucuronide conjugates. These conjugates are more water-soluble and are readily excreted in the urine. [, , , ]
Q4: What are the primary routes of elimination for 7-hydroxywarfarin?
A4: 7-Hydroxywarfarin is primarily eliminated through urine, predominantly as glucuronide conjugates. [, ]
Q5: Can other drugs affect the metabolism of warfarin to 7-hydroxywarfarin?
A5: Yes, many drugs can interact with CYP2C9, either inhibiting or inducing its activity. This can significantly impact the formation of 7-hydroxywarfarin and consequently, the anticoagulant effect of warfarin. [, , , , , , ]
Q6: Is 7-hydroxylation stereoselective for warfarin enantiomers?
A6: Yes, the formation of 7-hydroxywarfarin is stereoselective for S-warfarin. [, , , , ]
Q7: What is the role of the hydroxyl group in the pharmacological activity of 7-hydroxywarfarin?
A7: The hydroxyl group significantly influences the binding affinity of 7-hydroxywarfarin to its target, vitamin K epoxide reductase, and its overall anticoagulant activity. [, ]
Q8: What analytical techniques are used to measure warfarin and 7-hydroxywarfarin levels?
A8: Several methods are available for quantifying warfarin and its metabolites, including high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) or mass spectrometry (MS/MS). These methods offer high sensitivity and selectivity, enabling accurate measurement of these compounds in biological samples. [, , , ]
Q9: How are the analytical methods for warfarin and 7-hydroxywarfarin validated?
A9: Validation of these methods typically involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the results. []
Q10: Does 7-hydroxywarfarin possess anticoagulant activity?
A10: While 7-hydroxywarfarin is considerably less potent than S-warfarin, studies suggest it may still possess some anticoagulant activity, particularly at higher concentrations. [, ]
Q11: How does monitoring 7-hydroxywarfarin levels contribute to personalized warfarin therapy?
A11: Measuring both warfarin and 7-hydroxywarfarin levels can provide valuable insights into an individual's metabolic capacity and help tailor warfarin doses more effectively, minimizing the risk of adverse events like bleeding. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。